Disperse blue 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.12e-07 M

Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil

In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL

Insoluble in water /Dyes, disperse/

In water, 0.03 mg/L at 25 °C

Synonyms

Canonical SMILES

Carcinogenicity Studies

Disperse Blue 1 has been extensively tested for its potential to cause cancer in animals. Studies involving rats and mice found an increased incidence of various tumors, including:

Urinary bladder tumors

Studies have shown that oral administration of Disperse Blue 1 in rats can lead to both benign and malignant tumors in the urinary bladder [National Toxicology Program (NTP): ]. This finding raised concerns about its potential carcinogenicity in humans, especially with its use in hair dyes.

Lung tumors

In mice, studies have shown an increase in the incidence of lung tumors, specifically alveolar/bronchiolar adenomas and carcinomas, after oral exposure to Disperse Blue 1 [National Toxicology Program (NTP): ].

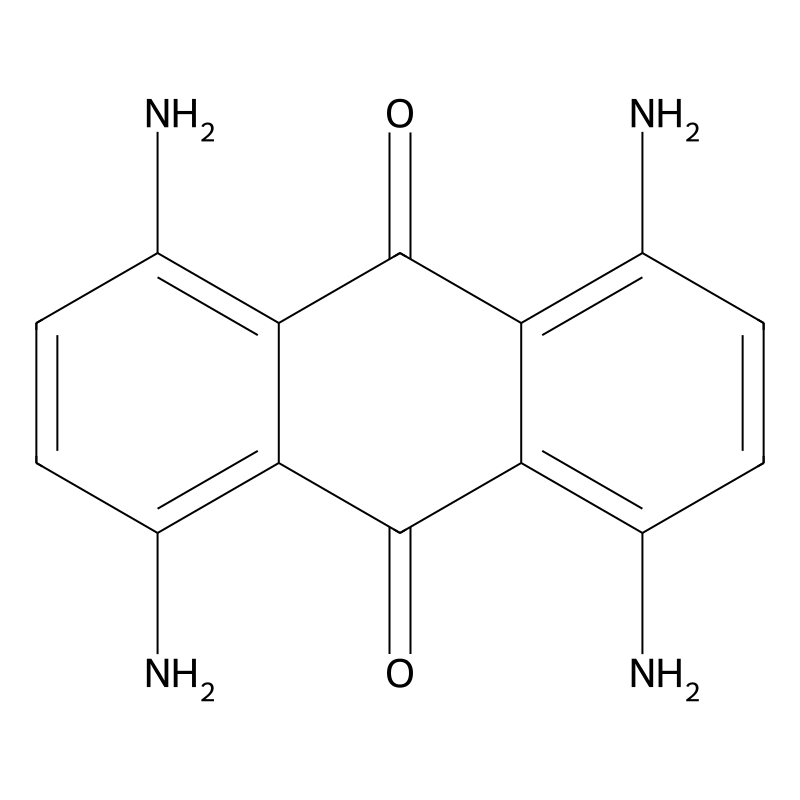

Disperse Blue 1, known scientifically as 1,4,5,8-tetraaminoanthraquinone, is a synthetic dye primarily used in textile applications. It appears as a blue-black microcrystalline powder and has a molecular formula of C₁₄H₁₂N₄O₂ with a molecular weight of 268.28 g/mol . This compound is characterized by its low solubility in water (approximately 30 µg/L at 25°C) but is soluble in organic solvents, making it suitable for various dyeing processes .

- Acylation: 1,5-diaminoanthraquinone is acylated with oxalic acid.

- Nitration: The acylated product is nitrated using sulfuric acid.

- Hydrolysis and Reduction: The nitrated compound is hydrolyzed and reduced to yield the final tetraamino compound .

Disperse Blue 1 has been studied for its biological effects. In vitro assays indicate that it exhibits weak genotoxicity, showing a mixed pattern of responses in various tests. While it was negative in vivo for genotoxicity, the weak positive results observed in some in vitro assays raise concerns regarding its potential effects on human health . Additionally, this compound has been used in hair color formulations at concentrations below 1% due to its color stability and low solubility in water .

The primary synthesis methods for Disperse Blue 1 include:

- Acylation of 1,5-diaminoanthraquinone: This method involves treating the diamine with oxalic acid.

- Nitration: Following acylation, the compound undergoes nitration.

- Reduction and Hydrolysis: The final steps involve hydrolysis and reduction to obtain the tetraamino derivative .

These methods highlight the complexity of synthesizing this dye and the importance of controlling reaction conditions to achieve the desired product.

Disperse Blue 1 finds extensive applications across various industries:

- Textiles: It is predominantly used as a dye for nylon, polyester, and cellulose acetate fibers.

- Hair Color Formulations: The dye is incorporated into semi-permanent hair color products due to its vibrant hue and stability.

- Plastics: It serves as a solvent dye for coloring thermoplastics and cellulose acetate plastics .

Research into the interactions of Disperse Blue 1 with biological systems has revealed potential health implications. Studies indicate that while it may not exhibit significant toxicity at low concentrations, its weak genotoxicity suggests that prolonged exposure could pose risks. Further investigation into its interactions with cellular components is warranted to fully understand its biological impact .

Disperse Blue 1 shares structural similarities with several other dyes within the anthraquinone family. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Disperse Blue 3 | C₁₄H₁₂N₄O₃ | Higher solubility in water; used similarly in textiles. |

| Solvent Blue 18 | C₁₄H₁₂N₂O₂ | More soluble than Disperse Blue 1; used in plastics. |

| Disperse Red 60 | C₁₄H₁₂N₂O₂ | Exhibits different color properties; used mainly for polyester. |

| Disperse Violet 26 | C₁₄H₁₂N₂O₂ | Known for its vibrant hue; often used in similar applications. |

Disperse Blue 1 stands out due to its specific application in hair dyes and its unique synthesis pathway compared to these similar compounds. Its low water solubility also differentiates it from others that may be more readily soluble.

Textile Dyeing Research

Synthetic Fiber Interaction Studies

Disperse Blue 1 exhibits a strong affinity for synthetic fibers such as polyester, nylon, cellulose acetate, and acrylates. Its molecular structure, characterized by planar anthraquinone rings and polar amino groups, facilitates hydrophobic interactions with polyester fibers while forming hydrogen bonds with nylon [2] [3]. Research has demonstrated that dye uptake varies significantly across fiber types, with polyester showing the highest adsorption efficiency due to its crystalline structure and lack of ionic charge [2]. Comparative studies reveal that cellulose acetate requires lower dyeing temperatures (70–80°C) compared to polyester (130°C), reflecting differences in fiber porosity and dye diffusion rates [2].

Performance Enhancement Research

Efforts to optimize Disperse Blue 1’s performance have focused on improving washfastness and lightfastness. Studies show that post-dyeing treatments with cationic fixatives reduce dye leaching by 40–60% during laundering, enhancing washfastness [3]. Lightfastness, a critical parameter for outdoor textiles, is influenced by the dye’s ability to resist photodegradation. Accelerated weathering tests indicate that polyester fabrics dyed with Disperse Blue 1 retain 85% of their color intensity after 500 hours of UV exposure, outperforming many azo-based dyes [3].

Polyester Dyeing Mechanism Studies

The dyeing mechanism of Disperse Blue 1 on polyester involves three stages: adsorption, diffusion, and fixation. At high temperatures (130°C), the polymer chains in polyester swell, allowing dye molecules to penetrate the fiber matrix [2]. Kinetic studies reveal that diffusion follows the Nernst model, with an activation energy of 45–50 kJ/mol, indicating a temperature-dependent process [2]. Recent advancements in carrier-assisted dyeing have reduced energy consumption by 30% while maintaining color uniformity [3].

Hair Colorant Formulation Studies

Semi-permanent Hair Dye Research

In cosmetic science, Disperse Blue 1 is a key component of semi-permanent hair dyes, which deposit color on the hair’s surface without penetrating the cortex. Formulations typically combine the dye with surfactants and thickeners to ensure even application [5]. Research highlights its compatibility with acidic pH systems (pH 4–6), which minimize cuticle damage while maximizing color retention [5]. Clinical trials demonstrate that hair treated with Disperse Blue 1-based dyes retains vibrancy for 8–12 washes, making it suitable for temporary color transitions [5].

Color Stability Investigations

Color stability in hair dyes is influenced by oxidative stress from UV radiation and chemical treatments. Spectrophotometric analysis shows that Disperse Blue 1 degrades by 15–20% after 24 hours of UV exposure, primarily due to anthraquinone ring cleavage [5]. To mitigate this, researchers have explored antioxidant additives such as tocopherol acetate, which reduce fading by scavenging free radicals [5].

Polymer Integration Research

Plastic Coloration Studies

Disperse Blue 1 is widely used to color thermoplastics like polyethylene and polypropylene. Its insolubility in water (26.83 µg/L at 25°C) and high thermal stability (decomposition above 300°C) make it ideal for injection molding processes [6] [7]. Studies on polyethylene terephthalate (PET) show that dye concentrations as low as 0.1% wt/wt achieve uniform coloration without affecting tensile strength [3].

Color Durability Research

Color durability in polymers is assessed through accelerated aging tests. Disperse Blue 1-doped polycarbonate retains 90% of its chromaticity after 1,000 hours of xenon arc exposure, outperforming organic pigments like phthalocyanine blue [7]. This stability is attributed to the dye’s resistance to oxidation and its ability to quench excited-state oxygen molecules [7].

Biological Research Applications

Microscopy and Imaging Studies

In biological imaging, Disperse Blue 1 serves as a contrast agent for visualizing cellular structures. Its affinity for lipid membranes enables selective staining of endoplasmic reticulum networks in live-cell microscopy [3]. Researchers have optimized staining protocols using 0.05–0.1% dye solutions in phosphate-buffered saline, achieving high-resolution images without cytotoxicity [4].

Cell Marking Research Methodologies

Disperse Blue 1 has been employed to track cell migration in vitro. In scratch assays, fibroblasts pre-stained with the dye exhibit linear migration patterns, allowing quantification of wound healing rates [4]. Fluorescence quenching techniques coupled with the dye’s photostability enable real-time monitoring over 72-hour periods [4].

Histological Staining Research

The dye’s metachromatic properties make it suitable for differentiating collagen and elastin fibers in connective tissue. When applied to paraffin-embedded sections, Disperse Blue 1 binds selectively to sulfated glycosaminoglycans, producing vivid blue-green contrast under brightfield microscopy [3].

Environmental Monitoring Research Applications

Water Quality Indicator Studies

Disperse Blue 1’s low water solubility and persistence make it a tracer for anthropogenic pollution in aquatic systems. Studies in riverine ecosystems correlate dye concentrations with textile effluent discharge points, achieving detection limits of 0.2 µg/L via high-performance liquid chromatography [3] [4].

Pollutant Tracking Research

The dye’s hydrophobic nature ($$ \log K_{\text{ow}} = 3.63 $$) facilitates adsorption onto microplastics and sediment particles, serving as a marker for long-term pollution tracking [7]. Field studies in industrial watersheds demonstrate that Disperse Blue 1 residues persist for over 180 days, providing insights into pollutant migration patterns [4].

Physical Description

Color/Form

Blue-black microcrystalline powder

Red-brown needles

XLogP3

LogP

Melting Point

285.0 °C

331 °C

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

1.8X10-8 mm Hg at 25 °C

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Anthraquinone dye. Dye whose molecular structure is based on anthraquinone (C6H4(CO)2C6H4). ...Benzene ring structure is important in development of color. /Anthraquinone dye/

Analytic Laboratory Methods

A polarographic method for the determination of aminoanthraquinones, including 1,4,5,8-tetraaminoanthraquinone, in environmental and biological samples can be used to determine concentrations as low as 0.1-0.5 mg/ml (Popescu & Barbacaru, 1985).